molecular formula C13H8ClIN2O2S B8727039 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole

6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole

Cat. No. B8727039
M. Wt: 418.64 g/mol
InChI Key: LDSYTQIQMLICMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C13H8ClIN2O2S and its molecular weight is 418.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole

Molecular Formula

C13H8ClIN2O2S

Molecular Weight

418.64 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-chloro-4-iodoindazole

InChI

InChI=1S/C13H8ClIN2O2S/c14-9-6-12(15)11-8-16-17(13(11)7-9)20(18,19)10-4-2-1-3-5-10/h1-8H

InChI Key

LDSYTQIQMLICMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC(=C3)Cl)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Chloro-4-iodo-1H-indazole (1.0 eq., 1 wt, 50 g), sodium hydroxide (2.25 eq., 0.324 wt, 16.16 g) and tetrabutylammonium hydrogensulphate (0.05 eq., 0.061 wt, 3.05 g) are stirred in THF (9.5 vols, 475 ml) at 20±3° C. under a nitrogen atmosphere for 1 hr. The mixture is cooled to 15±3° C. and benzenesulfonyl chloride (1.10 eq., 0.51 vols, 25.5 ml) was added dropwise over 20 mins maintaining the reaction temperature at <25° C. and is washed in with THF (0.5 vols, 25 ml). The resulting mixture is then stirred under a nitrogen atmosphere at 20±3° C. for at least 1 hr before checking for completion by HPLC. The reaction mixture is then added to 0.25 M hydrochloric acid solution (18 vols, 900 ml) cooled to 0±3° C. over 15 minutes maintaining the temperature of the aqueous suspension at <20° C. This is washed in with 0.25M hydrochloric acid solution (2 vols, 100 ml). The resulting orange suspension is then stirred at 2±3° C. for at least 1 hr. The solid is filtered, washed with water (2×3 vols, 2×150 ml) and sucked dry for 20 mins, then dried under high vacuum at 40° C. (±3° C.) to constant probe temperature to afford 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole as an orange solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
16.16 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
catalyst
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two

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